molecular formula C23H43N3O10 B11930768 Azido-PEG10-propargyl

Azido-PEG10-propargyl

Cat. No.: B11930768
M. Wt: 521.6 g/mol
InChI Key: MUFRDPZONKJOMH-UHFFFAOYSA-N
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Description

Azido-PEG10-propargyl is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing both an azide group and an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing complementary functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG10-propargyl is synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent systems to ensure high yield and purity. The final product is purified using techniques like column chromatography and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG10-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications such as bioconjugation and drug development .

Mechanism of Action

Azido-PEG10-propargyl exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne-containing molecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug development .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H43N3O10

Molecular Weight

521.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

InChI

InChI=1S/C23H43N3O10/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-25-26-24/h1H,3-23H2

InChI Key

MUFRDPZONKJOMH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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